3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-2-12-28-17-19(22(30)25-18-8-4-3-5-9-18)23(26-28)33(31,32)29-15-13-27(14-16-29)21-11-7-6-10-20(21)24/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKDMUSJUSSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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